molecular formula C18H23N5O4 B565979 7-O-Desmethyl terazosin CAS No. 105356-90-9

7-O-Desmethyl terazosin

Cat. No.: B565979
CAS No.: 105356-90-9
M. Wt: 373.413
InChI Key: SJKBVIWBQFXGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Desmethyl terazosin typically involves the demethylation of terazosin. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process .

Chemical Reactions Analysis

Types of Reactions: 7-O-Desmethyl terazosin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 7-O-Desmethyl terazosin is used as an intermediate in the synthesis of various quinazoline derivatives. It is also employed in studying the reactivity and stability of quinazoline compounds .

Biology: In biological research, this compound is used to study the effects of alpha-1 adrenergic antagonists on cellular processes. It helps in understanding the role of these compounds in cell signaling and receptor interactions .

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of conditions related to alpha-1 adrenergic receptors. It is also used in drug development and pharmacological studies .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It serves as a reference standard in analytical methods such as HPLC and mass spectrometry .

Mechanism of Action

7-O-Desmethyl terazosin exerts its effects by selectively blocking alpha-1 adrenergic receptors. This leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in lowered blood pressure and improved urinary flow. The compound’s mechanism involves the inhibition of adrenaline’s action on these receptors, which is crucial in managing conditions like hypertension and benign prostatic hyperplasia .

Comparison with Similar Compounds

Uniqueness: 7-O-Desmethyl terazosin is unique due to its specific structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, terazosin. This structural difference can influence its binding affinity and selectivity towards alpha-1 adrenergic receptors, potentially leading to varied therapeutic effects and side effect profiles .

Properties

IUPAC Name

[4-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-26-15-9-11-12(10-13(15)24)20-18(21-16(11)19)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNJMTXWORLPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105356-90-9
Record name 7-O-Desmethyl terazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105356909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-O-DESMETHYL TERAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WF0NM23D2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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